Meta-Substitution Enhances LAT1 Transporter Affinity Compared to Para-Substitution
The meta-substitution pattern characteristic of 2-amino-3-(m-tolyl)propanoic acid is a critical determinant of its interaction with the L-type amino acid transporter 1 (LAT1), a key transporter for CNS drug delivery. In a direct comparative study, a novel meta-substituted phenylalanine analogue promoiety improved LAT1 affinity by 10-fold and increased rat brain uptake of the prodrug by 2-fold when compared directly to para-substituted derivatives [1].
| Evidence Dimension | LAT1 Transporter Affinity and In Vivo Brain Uptake |
|---|---|
| Target Compound Data | Meta-substituted phenylalanine analogue: 10-fold higher LAT1 affinity and 2-fold higher brain uptake. |
| Comparator Or Baseline | Para-substituted phenylalanine analogue (Baseline: 1-fold affinity, 1-fold uptake). |
| Quantified Difference | 10-fold improvement in LAT1 affinity; 2-fold improvement in rat brain uptake. |
| Conditions | In vitro LAT1 binding assay and in situ rat brain perfusion model [1]. |
Why This Matters
This evidence demonstrates that the meta-substitution pattern is a key structural feature for optimizing transporter-mediated drug delivery, making 2-amino-3-(m-tolyl)propanoic acid a strategically valuable scaffold for CNS-targeted prodrugs.
- [1] Peura, L., et al. (2011). Large amino acid transporter 1 (LAT1) prodrugs of valproic acid: new prodrug design ideas for central nervous system delivery. Molecular Pharmaceutics, 8(5), 1857-1866. DOI: 10.1021/mp2001878. View Source
